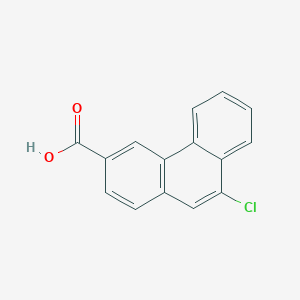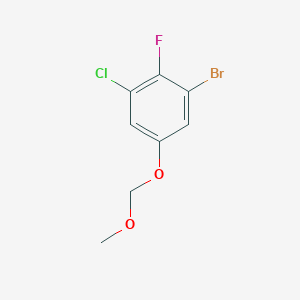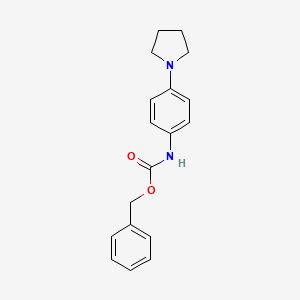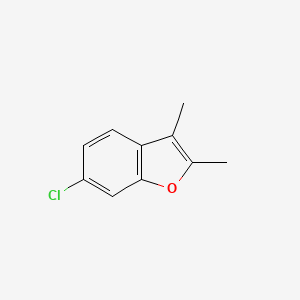![molecular formula C14H18Cl4O2S4 B13986428 2,3,5,6-Tetrakis[(2-chloroethyl)sulfanyl]benzene-1,4-diol CAS No. 19988-92-2](/img/structure/B13986428.png)
2,3,5,6-Tetrakis[(2-chloroethyl)sulfanyl]benzene-1,4-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,5,6-Tetrakis[(2-chloroethyl)sulfanyl]benzene-1,4-diol is a synthetic organic compound characterized by the presence of four 2-chloroethylsulfanyl groups attached to a benzene ring with two hydroxyl groups at the 1 and 4 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5,6-Tetrakis[(2-chloroethyl)sulfanyl]benzene-1,4-diol typically involves the reaction of 2,3,5,6-tetrakis(2-hydroxyethylthio)benzene with thionyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products. The reaction proceeds as follows:
- Dissolve 2,3,5,6-tetrakis(2-hydroxyethylthio)benzene in anhydrous dichloromethane.
- Add thionyl chloride dropwise to the solution while maintaining the temperature below 0°C.
- Stir the reaction mixture at room temperature for several hours.
- Quench the reaction with water and extract the product with dichloromethane.
- Purify the product by column chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2,3,5,6-Tetrakis[(2-chloroethyl)sulfanyl]benzene-1,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form the corresponding thiol derivatives.
Substitution: The chloroethyl groups can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Quinones and related derivatives.
Reduction: Thiol derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2,3,5,6-Tetrakis[(2-chloroethyl)sulfanyl]benzene-1,4-diol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential use in drug development, particularly in the design of anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,3,5,6-Tetrakis[(2-chloroethyl)sulfanyl]benzene-1,4-diol involves its ability to undergo various chemical reactions due to the presence of reactive functional groups. The chloroethyl groups can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzymatic activity or disruption of cellular processes. The hydroxyl groups can participate in hydrogen bonding and other interactions, further influencing the compound’s biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3,5,6-Tetrakis(2-hydroxyethylthio)benzene: Similar structure but with hydroxyl groups instead of chloroethyl groups.
2,3,5,6-Tetrakis(2-methoxyethylthio)benzene: Contains methoxyethyl groups instead of chloroethyl groups.
2,3,5,6-Tetrakis(2-ethoxyethylthio)benzene: Contains ethoxyethyl groups instead of chloroethyl groups.
Uniqueness
2,3,5,6-Tetrakis[(2-chloroethyl)sulfanyl]benzene-1,4-diol is unique due to the presence of chloroethyl groups, which confer distinct reactivity and potential applications compared to its analogs. The chloroethyl groups make it particularly suitable for nucleophilic substitution reactions, which can be leveraged in various synthetic and research applications.
Propriétés
Numéro CAS |
19988-92-2 |
|---|---|
Formule moléculaire |
C14H18Cl4O2S4 |
Poids moléculaire |
488.4 g/mol |
Nom IUPAC |
2,3,5,6-tetrakis(2-chloroethylsulfanyl)benzene-1,4-diol |
InChI |
InChI=1S/C14H18Cl4O2S4/c15-1-5-21-11-9(19)13(23-7-3-17)14(24-8-4-18)10(20)12(11)22-6-2-16/h19-20H,1-8H2 |
Clé InChI |
WFQJIVWXUCGSLV-UHFFFAOYSA-N |
SMILES canonique |
C(CCl)SC1=C(C(=C(C(=C1SCCCl)O)SCCCl)SCCCl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![N,N-bis(2-chloroethyl)-4-[(3-nitrophenyl)diazenyl]aniline](/img/structure/B13986401.png)






